2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is a key heterocyclic intermediate used in the development of targeted therapeutics. Its core structure, a pyrrolotriazine, is recognized as a privileged scaffold in medicinal chemistry, forming the basis for multiple kinase inhibitors that have advanced into clinical development. [REFS-1, REFS-2] This compound provides two chemically distinct chlorine atoms at the C2 and C4 positions, enabling predictable, sequential reactions for building complex, high-value molecules for pharmaceutical research and development. [3]
Substituting this specific dichlorinated pyrrolotriazine is not viable in established synthetic workflows. The differential reactivity between the C4 and C2 chlorine atoms is a key processability feature, allowing for predictable, site-selective nucleophilic substitutions that are fundamental to building target molecules. [1] Replacing it with a dibromo analog would alter the reactivity profile and selectivity, requiring complete re-optimization of coupling conditions and potentially leading to different impurity profiles. Using a different heterocyclic core, such as a dihalopyrimidine, would constitute a completely different synthetic strategy towards kinase inhibitors and would not be a direct replacement. Furthermore, using a monofunctionalized (monochloro) version of the scaffold would eliminate the ability to perform two-vector library synthesis, severely limiting its utility in a drug discovery context where diversification is paramount.
The primary procurement value of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine lies in the differential reactivity of its two chlorine atoms, enabling controlled, stepwise synthesis. In the documented synthesis of precursors for the clinical candidate BMS-754807, reaction with an aminopyrazole resulted in the preferential nucleophilic displacement of the chloride at the C4 position, leaving the C2 chloride intact for subsequent functionalization. [1] This predictable, site-selective reactivity is a crucial feature for process control and efficient multi-step syntheses.
| Evidence Dimension | Site-selectivity in nucleophilic aromatic substitution |
| Target Compound Data | C4-Chloride: Preferentially displaced by aminopyrazole nucleophile. |
| Comparator Or Baseline | C2-Chloride (on the same molecule): Remained intact under initial reaction conditions, allowing for subsequent, different modification. |
| Quantified Difference | Qualitatively high selectivity for C4 over C2 substitution. |
| Conditions | Treatment with 5-cyclopropyl-3-aminopyrazole, as part of the synthesis of IGF-1R inhibitors. [<a href="https://pubs.acs.org/doi/10.1021/jm901173s" target="_blank">1</a>] |
This inherent reactivity difference allows chemists to build two different substituents onto the core in a specific order, a critical advantage for creating complex molecules and diverse libraries without complex protecting group strategies.
This compound is the documented starting material for the synthesis of BMS-754807, a potent and selective inhibitor of Insulin-like Growth Factor Receptor (IGF-1R) kinase that advanced into clinical development. [REFS-1, REFS-2] BMS-754807 demonstrated nanomolar potency in inhibiting cancer cell proliferation, with an IC50 of 7 nM in the IGF-Sal cell line. [1] In vivo, it achieved complete tumor growth inhibition in a transgenic tumor model at doses as low as 6.25 mg/kg. [1]
| Evidence Dimension | Biological activity of downstream product (BMS-754807) |
| Target Compound Data | Serves as the foundational scaffold for BMS-754807, which has a cellular antiproliferative IC50 of 7 nM. |
| Comparator Or Baseline | N/A (Demonstrates direct utility as a precursor for a high-value clinical compound) |
| Quantified Difference | N/A |
| Conditions | Antiproliferative activity measured in IGF-Sal tumor cell line. [<a href="https://pubs.acs.org/doi/10.1021/jm901173s" target="_blank">1</a>] |
Procuring this specific precursor provides a direct, proven, and published route to a clinically-evaluated kinase inhibitor scaffold, reducing development risk and saving time for research programs targeting IGF-1R and related kinases.
Beyond IGF-1R, the pyrrolo[2,1-f][1,2,4]triazine core derived from this dichloro-intermediate is a validated platform for other high-interest cancer targets. A separate research program developed novel derivatives as potent dual inhibitors of c-Met and VEGFR-2. [1] The lead compound from this series, 27a, showed potent enzymatic inhibition of both c-Met (IC50 = 2.3 nM) and VEGFR-2 (IC50 = 5.0 nM), demonstrating the scaffold's versatility for creating highly potent inhibitors against different kinase families.
| Evidence Dimension | Enzymatic inhibition (IC50) of downstream derivatives |
| Target Compound Data | Enables synthesis of derivatives with potent dual inhibition (c-Met IC50 = 2.3 nM; VEGFR-2 IC50 = 5.0 nM). |
| Comparator Or Baseline | Foretinib (a known c-Met/VEGFR-2 inhibitor) was used as a positive control in the study. |
| Quantified Difference | The derivative (27a) showed superior c-Met inhibition and comparable VEGFR-2 inhibition to the positive control in cellular assays. [<a href="https://doi.org/10.1016/j.ejmech.2018.09.050" target="_blank">1</a>] |
| Conditions | Enzymatic kinase assays for c-Met and VEGFR-2. [<a href="https://doi.org/10.1016/j.ejmech.2018.09.050" target="_blank">1</a>] |
This demonstrates that the compound is not a one-trick pony for a single target but a versatile and privileged scaffold, making it a strategic procurement choice for broader kinase inhibitor discovery campaigns.
This compound is the right choice for research groups aiming to replicate, modify, or build upon the clinically evaluated inhibitor BMS-754807. Its use provides the most direct synthetic route to this class of potent IGF-1R/IR inhibitors, leveraging a published and validated chemical pathway. [1]
Ideal for drug discovery programs requiring high chemical diversity. The site-selective reactivity of the C4 and C2 positions allows for the systematic and parallel synthesis of large libraries, enabling exploration of structure-activity relationships around two distinct vectors from a single, reliable starting material. [REFS-1, REFS-2]
For researchers focused on overcoming resistance or improving selectivity in anti-angiogenesis and cell proliferation pathways, this intermediate serves as a proven starting point. It enables the synthesis of compounds based on the pyrrolotriazine core, which has demonstrated potent, single-digit nanomolar dual inhibition of both c-Met and VEGFR-2 kinases. [3]